molecular formula C6HBr3S2 B186774 Thieno(2,3-b)thiophene,2,3,5-tribromo- CAS No. 53255-85-9

Thieno(2,3-b)thiophene,2,3,5-tribromo-

Katalognummer B186774
CAS-Nummer: 53255-85-9
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: ZGGMQTFFYAPRSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno(2,3-b)thiophene,2,3,5-tribromo- is a chemical compound used in scientific research for its potential applications in various fields. This compound has gained attention due to its unique chemical structure and properties, which make it a promising candidate for different applications.

Wirkmechanismus

The mechanism of action of Thieno(2,3-b)thiophene,2,3,5-tribromo- is not fully understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way, leading to its potential applications in various fields.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of Thieno(2,3-b)thiophene,2,3,5-tribromo-. However, it is believed that this compound is relatively non-toxic and has low environmental impact, making it a promising candidate for further research and development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Thieno(2,3-b)thiophene,2,3,5-tribromo- in lab experiments is its unique chemical structure, which allows for specific interactions with other molecules. This makes it a promising candidate for various applications, including organic electronics, optoelectronics, and materials science. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise, as well as the potential for low yield and high cost.

Zukünftige Richtungen

There are several future directions for the research and development of Thieno(2,3-b)thiophene,2,3,5-tribromo-. These include:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the mechanism of action of this compound to better understand its potential applications.
3. Development of new applications for this compound in fields such as energy storage and catalysis.
4. Exploration of the potential use of this compound in biomedical applications, such as drug delivery and imaging.
5. Investigation of the environmental impact of this compound and development of sustainable synthesis methods.
Conclusion:
In conclusion, Thieno(2,3-b)thiophene,2,3,5-tribromo- is a promising compound with potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesemethoden

The synthesis of Thieno(2,3-b)thiophene,2,3,5-tribromo- involves the reaction of 2,3-dibromo-thiophene with 2,5-dibromothiophene in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

Thieno(2,3-b)thiophene,2,3,5-tribromo- has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, transistors, and light-emitting diodes. In optoelectronics, this compound has been used as a sensitizer for dye-sensitized solar cells, which can convert light into electricity. In materials science, this compound has been used as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.

Eigenschaften

CAS-Nummer

53255-85-9

Produktname

Thieno(2,3-b)thiophene,2,3,5-tribromo-

Molekularformel

C6HBr3S2

Molekulargewicht

376.9 g/mol

IUPAC-Name

2,4,5-tribromothieno[2,3-b]thiophene

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-4(8)5(9)11-6(2)10-3/h1H

InChI-Schlüssel

ZGGMQTFFYAPRSE-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1C(=C(S2)Br)Br)Br

Kanonische SMILES

C1=C(SC2=C1C(=C(S2)Br)Br)Br

Andere CAS-Nummern

53255-85-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.